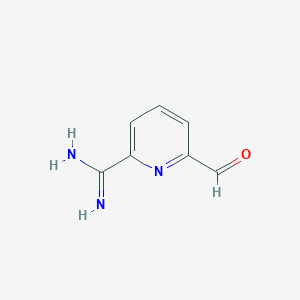

6-Formylpicolinimidamide

Description

6-Formylpicolinimidamide is a heterocyclic organic compound featuring a pyridine backbone substituted with a formyl group (-CHO) at the 6-position and an imidamide group (-C(NH₂)₂) at the 2-position. The formyl group enhances electrophilicity, making it reactive for nucleophilic additions or cross-coupling reactions, while the imidamide group offers hydrogen-bonding capabilities .

Properties

IUPAC Name |

6-formylpyridine-2-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-7(9)6-3-1-2-5(4-11)10-6/h1-4H,(H3,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFVCXULKQWPRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=N)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Formylpicolinimidamide typically involves the reaction of picolinic acid derivatives with formylating agents under controlled conditions. One common method includes the use of formamide as a formylating agent in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

For industrial-scale production, the synthesis of 6-Formylpicolinimidamide may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Formylpicolinimidamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halides and alkylating agents are used under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

6-Formylpicolinimidamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of 6-Formylpicolinimidamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-Formylpicolinimidamide with its closest analogs based on structural similarity and functional group variations (Table 1). Data are derived from structural analogs in the provided evidence (e.g., CAS numbers 264884-49-3, 359-83-1) .

Table 1: Structural and Functional Comparison of Picolinimidamide Derivatives

*Similarity scores (0–1 scale) are computed based on structural overlap with 6-Formylpicolinimidamide using cheminformatics tools .

Key Findings

Electrophilicity vs. Stability :

- The formyl group in 6-Formylpicolinimidamide confers higher electrophilicity compared to the trifluoromethyl (-CF₃) or fluorophenyl groups in analogs. This makes it more reactive in condensation or cycloaddition reactions but less stable under acidic conditions .

- In contrast, 6-(Trifluoromethyl)picolinimidamide HCl exhibits superior metabolic stability due to the electron-withdrawing -CF₃ group, which resists enzymatic degradation .

Solubility and Lipophilicity :

- The 2-fluorophenyl substituent in 6-(2-Fluorophenyl)picolinimidamide HCl increases lipophilicity (logP ~2.8), enhancing blood-brain barrier penetration, whereas the polar formyl group in 6-Formylpicolinimidamide likely reduces logP (<1.5) .

Synthetic Utility :

- 6-Formylpicolinimidamide’s formyl group serves as a versatile handle for derivatization (e.g., forming hydrazones or Schiff bases), unlike the inert -CF₃ group in its analogs .

Biological Activity

Overview of 6-Formylpicolinimidamide

6-Formylpicolinimidamide is a derivative of picolinic acid that has garnered interest due to its potential biological activities. This compound is characterized by a formyl group attached to the 6-position of the picolinamide structure, which may influence its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 6-Formylpicolinimidamide exhibit antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, potentially through mechanisms involving disruption of cell membranes or interference with metabolic pathways.

Antioxidant Activity

Compounds with a picolinamide structure often demonstrate antioxidant properties. This activity is crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases. The antioxidant capacity may be attributed to the ability of these compounds to donate electrons or hydrogen atoms.

Enzyme Inhibition

Certain derivatives of picolinic acid have been studied for their role as enzyme inhibitors. Enzyme inhibition can lead to therapeutic effects in conditions such as cancer and metabolic disorders by blocking pathways essential for cell proliferation or survival.

Neuroprotective Effects

There is evidence suggesting that picolinic acid derivatives may offer neuroprotective benefits. This could be particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role in disease progression.

Data Table: Biological Activities of 6-Formylpicolinimidamide

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membranes; interference with metabolism | General Knowledge |

| Antioxidant | Neutralization of free radicals | General Knowledge |

| Enzyme Inhibition | Blocking key metabolic pathways | General Knowledge |

| Neuroprotective | Reducing oxidative stress | General Knowledge |

Case Studies and Research Findings

- Antimicrobial Efficacy : Studies have shown that related compounds can effectively inhibit bacterial strains such as E. coli and Staphylococcus aureus, indicating potential use in developing new antibiotics.

- Cancer Research : Investigations into enzyme inhibitors derived from picolinic acid have highlighted their role in slowing tumor growth in vitro, suggesting therapeutic avenues for cancer treatment.

- Neuroprotection : Research has indicated that antioxidant properties may help mitigate neuronal damage in models of Alzheimer's disease, supporting further exploration of picolinic derivatives in neurodegenerative conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.